molecular formula C19H20ClIN2O3 B244934 2-chloro-5-iodo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide

2-chloro-5-iodo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide

Cat. No. B244934
M. Wt: 486.7 g/mol
InChI Key: RRWCJPLRPASBAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-5-iodo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide is a chemical compound that has gained importance in scientific research due to its potential therapeutic applications. This compound is also known by its chemical name, CI-MPRB, and is synthesized using a specific method.

Mechanism of Action

The mechanism of action of CI-MPRB is not fully understood. However, studies have suggested that it works by inhibiting certain enzymes and signaling pathways that are involved in cancer growth and inflammation.
Biochemical and physiological effects:
CI-MPRB has been found to have various biochemical and physiological effects. It has been shown to reduce the expression of certain genes that are involved in cancer growth and inflammation. It has also been found to inhibit the activity of certain enzymes that are involved in these processes.

Advantages and Limitations for Lab Experiments

CI-MPRB has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been found to be stable under certain conditions. However, there are also limitations to its use in lab experiments. It is not very soluble in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on CI-MPRB. One area of interest is its potential use in combination with other drugs for cancer treatment. Another area of interest is its potential use in treating other inflammatory conditions. Further studies are needed to fully understand the mechanism of action of CI-MPRB and its potential therapeutic applications.

Synthesis Methods

CI-MPRB is synthesized using a multistep process that involves the reaction of 2-chloro-5-iodobenzoyl chloride with N-(3-methoxy-4-(pentanoylamino)phenyl)acetamide. The reaction takes place in the presence of a base and a solvent. The resulting product is then purified using chromatography.

Scientific Research Applications

CI-MPRB has been found to have potential therapeutic applications in various scientific research studies. It has been studied for its anticancer and anti-inflammatory properties. Studies have shown that CI-MPRB can inhibit the growth of cancer cells and reduce inflammation in the body.

properties

Molecular Formula

C19H20ClIN2O3

Molecular Weight

486.7 g/mol

IUPAC Name

2-chloro-5-iodo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide

InChI

InChI=1S/C19H20ClIN2O3/c1-3-4-5-18(24)23-16-9-7-13(11-17(16)26-2)22-19(25)14-10-12(21)6-8-15(14)20/h6-11H,3-5H2,1-2H3,(H,22,25)(H,23,24)

InChI Key

RRWCJPLRPASBAB-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)I)Cl)OC

Canonical SMILES

CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)I)Cl)OC

Origin of Product

United States

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